molecular formula C5H9ClO2 B14159919 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol CAS No. 4131-72-0

2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol

Cat. No.: B14159919
CAS No.: 4131-72-0
M. Wt: 136.58 g/mol
InChI Key: NRVNMWWAJGAGPX-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol is a chemical compound with the molecular formula C5H9ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorinated allyl group attached to an ethylene glycol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-chloropropene with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_2=\text{CCl}-\text{CH}_3 + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CCl}=\text{CH}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the chlorinated allyl group to a non-chlorinated form.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of non-chlorinated alcohols.

    Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorinated allyl group, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloroprop-2-en-1-yl)oxy]methanol
  • 2-[(2-Chloroprop-2-en-1-yl)oxy]propanol
  • 2-[(2-Chloroprop-2-en-1-yl)oxy]butanol

Uniqueness

2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol is unique due to its specific structure, which combines a chlorinated allyl group with an ethylene glycol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

4131-72-0

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

2-(2-chloroprop-2-enoxy)ethanol

InChI

InChI=1S/C5H9ClO2/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

NRVNMWWAJGAGPX-UHFFFAOYSA-N

Canonical SMILES

C=C(COCCO)Cl

Origin of Product

United States

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